
2-(3,4-Dimethoxyphenyl)-2-propanol
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Effects : A study by Barfknecht, Miles, and Leseney (1970) found that a similar compound, 1-(3,4-dimethoxyphenyl)-2-propanol, prolonged latency times in a conditioned avoidance response test in rats, indicating CNS depressant activity. This suggests potential neuropharmacological applications for related compounds (Barfknecht, Miles, & Leseney, 1970).
Metabolic Studies : Enoki, Yajima, and Gold (1981) identified several metabolites of 3,4-dimethoxycinnamic acid, including 3-(3,4-dimethoxyphenyl)propionic acid and related compounds, when metabolized by the fungus Phanerochaete chrysosporium. This suggests the compound's potential role in biotransformation and metabolic studies (Enoki, Yajima, & Gold, 1981).
Cardioselective Beta-Blockade : Hoefle et al. (1975) synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol for evaluating their cardioselective beta-blocking properties. These findings are significant for the development of cardiovascular drugs (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Synthesis of Optically Pure Compounds : O'reilly, Derwin, and Lin (1990) prepared optically pure compounds using a precursor including 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. This research is relevant for the synthesis of enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Pyrolytic Cleavage Studies : Watanabe, Kawamoto, and Saka (2009) investigated the pyrolytic cleavage of lignin model dimers, including compounds similar to 2-(3,4-Dimethoxyphenyl)-2-propanol. Their study provides insights into the thermal degradation of lignin and related compounds (Watanabe, Kawamoto, & Saka, 2009).
Natural Ester Synthesis and Evaluation : Hu et al. (2005) synthesized and evaluated 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a natural ester, and its analogues for cytotoxicity. This research has implications in the development of novel chemotherapeutic agents (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZOBICNEHHXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



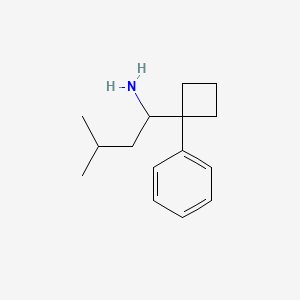
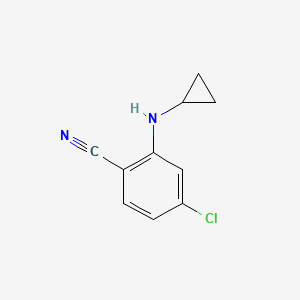
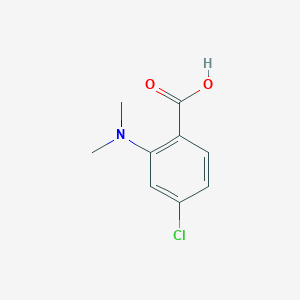
![3-Ethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B7875259.png)
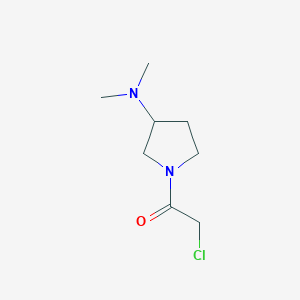
amine](/img/structure/B7875280.png)
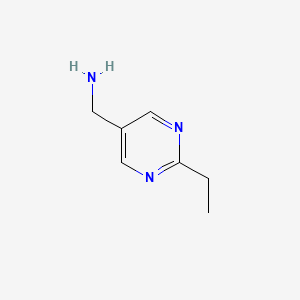
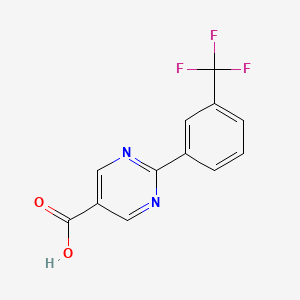

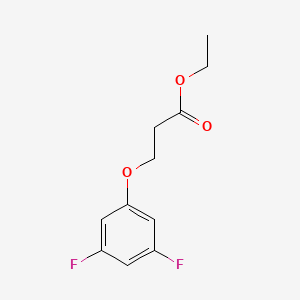


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)
